Pristane

Descripción general

Descripción

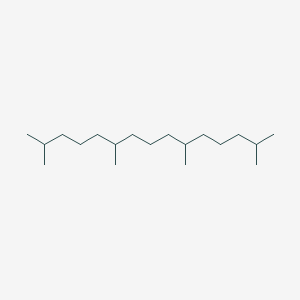

El pristano, también conocido como 2,6,10,14-tetrametilpentadecano, es un alcano terpenoide saturado natural que se obtiene principalmente del aceite de hígado de tiburón. Su nombre deriva de la palabra latina "pristis", que significa tiburón. El pristano también se encuentra en el aceite estomacal de las aves del orden Procellariiformes, en el aceite mineral y en algunos alimentos . Es un líquido incoloro e inodoro que es inmiscible con el agua pero soluble en éter dietílico, benceno, cloroformo y tetracloruro de carbono .

Métodos De Preparación

El pristano se puede sintetizar a través de varios métodos. Un método notable implica la hidrogenación deshidratante de flujo del alcohol alílico utilizando un reactor de lecho empacado cargado con un catalizador de paladio sobre carbono (Pd/C). Este método permite que los procesos de deshidratación e hidrogenación ocurran en una sola columna, lo que simplifica el proceso de producción . La producción industrial de pristano a menudo implica la extracción de fuentes naturales como el aceite de hígado de tiburón.

Análisis De Reacciones Químicas

El pristano experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El pristano se puede oxidar en condiciones específicas, aunque las vías de reacción detalladas se documentan con menos frecuencia.

Sustitución: El pristano puede participar en reacciones de sustitución, particularmente en presencia de ácidos o bases fuertes.

Los reactivos comunes utilizados en estas reacciones incluyen hidrógeno molecular, paladio sobre carbono y varios ácidos y bases. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Immunological Research

1.1 Induction of Systemic Lupus Erythematosus (SLE) Models

Pristane is widely used to induce SLE-like symptoms in murine models, enabling researchers to study the underlying mechanisms of this complex autoimmune disease. The injection of this compound into mice leads to the production of autoantibodies and the development of glomerulonephritis, mimicking human SLE pathology. This model has been instrumental in understanding the role of immune cells and environmental factors in SLE development.

-

Case Study: this compound-Induced SLE in Hu-Mice

A study demonstrated that this compound injection into humanized mice (hu-mice) resulted in significant increases in human IgG and IgM levels, alongside the production of various autoantibodies such as anti-dsDNA and anti-histone. This model facilitates translational research for targeted immunotherapies for SLE . -

Case Study: Effects of Retinoic Acid

Research indicated that retinoic acid (tRA) administered at different stages of lupus development showed varying effects on renal inflammation and overall disease progression in this compound-induced lupus models. This highlights the potential for stage-dependent therapeutic strategies .

1.2 Mechanisms of Autoantibody Production

This compound-treated mice exhibit chronic production of autoantibodies, such as anti-ribonucleoprotein/Smith (anti-Sm/RNP). Studies have shown that this compound enhances Toll-like receptor 7 (TLR7) expression, which contributes to the increased autoantibody response observed in these models .

Environmental Studies

2.1 Biodegradation Research

This compound's environmental impact has been studied regarding its biodegradation and accumulation in marine ecosystems. Research has shown that this compound concentrations in mussels can indicate ecological changes linked to juvenile salmon populations, suggesting a complex interaction between marine life and hydrocarbon pollutants .

- Case Study: this compound Accumulation in Marine Organisms

A study found correlations between this compound levels in mussels and juvenile pink salmon survival rates, indicating that this compound may serve as a biomarker for ecological health .

Comparative Data Table

Mecanismo De Acción

El pristano ejerce sus efectos a través de varios mecanismos. En el contexto de la inducción de enfermedades autoinmunes, el pristano interactúa con la bicapa de fosfolípidos de las membranas celulares, lo que lleva a la activación de las células inmunitarias y la producción de citocinas como la interleucina-1β, el interferón-α y el factor de necrosis tumoral-α . Esto da como resultado inflamación crónica y el desarrollo de síntomas autoinmunes.

Comparación Con Compuestos Similares

El pristano a menudo se compara con otros compuestos similares, como:

Fitano: Otro alcano terpenoide, el fitano es estructuralmente similar al pristano pero tiene diferentes propiedades biológicas y químicas.

Adyuvante incompleto de Freund (IFA): Utilizado en inmunología para mejorar la respuesta inmune, el IFA puede inducir autoanticuerpos relacionados con el lupus en ratones no autoinmunes.

La capacidad única del pristano para inducir enfermedades autoinmunes específicas y sus diversas aplicaciones en investigación e industria lo convierten en un compuesto valioso en varios campos.

Actividad Biológica

Pristane, chemically known as 2,6,10,14-tetramethylpentadecane, is a naturally occurring hydrocarbon that has garnered significant attention in immunology and toxicology due to its biological activity, particularly in the context of autoimmune diseases such as systemic lupus erythematosus (SLE). This article reviews the biological activity of this compound, focusing on its immunological effects, mechanisms of action, and implications in disease models.

Overview of this compound

This compound is a saturated hydrocarbon found in various natural sources, including certain oils and as a byproduct of petroleum refining. Its structure allows it to interact with biological membranes and cellular components, leading to various biological responses.

This compound induces a lupus-like syndrome in mice through several key mechanisms:

- Inflammatory Response : Upon administration, this compound triggers a robust inflammatory response characterized by the recruitment of immune cells such as macrophages and neutrophils. This response is mediated by type I interferons (IFN-I), which are critical for the development of autoimmunity in this compound-treated mice .

- Autoantibody Production : this compound exposure leads to the production of autoantibodies against nuclear antigens (e.g., anti-dsDNA, anti-RNP) and other markers associated with SLE. This autoantibody production is linked to the activation of ectopic lymphoid tissues and is dependent on signaling through the TLR7/MyD88 pathway .

- Oxidative Stress : Research indicates that this compound induces oxidative DNA damage, which exacerbates inflammatory responses and contributes to tissue damage. For instance, studies have shown increased levels of 8-OH-dG, a marker of oxidative stress, in mice treated with this compound .

1. This compound-Induced Lupus Model

A pivotal study demonstrated that a single intraperitoneal injection of this compound in C57BL/6 mice resulted in a lupus-like syndrome characterized by glomerulonephritis and alveolar hemorrhage. The study highlighted that early recruitment of macrophages preceded hemorrhage and was crucial for disease progression .

2. Autoimmunity and Inflammatory Markers

In another investigation, BALB/c mice injected with this compound exhibited significant increases in serum autoantibodies (IgG and IgM) against dsDNA and histones within one month post-injection. The levels of pro-inflammatory cytokines such as IL-6 were also markedly elevated compared to control groups .

3. Role of Ogg1 Gene

Research focusing on the Ogg1 gene (which encodes an enzyme involved in DNA repair) revealed that Ogg1 knockout mice showed enhanced susceptibility to this compound-induced autoimmunity. These mice exhibited increased oxidative DNA damage and higher levels of IFN-stimulated genes compared to wild-type controls .

Data Table: Biological Effects of this compound

Propiedades

IUPAC Name |

2,6,10,14-tetramethylpentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h16-19H,7-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJVVFBFDXDTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870919 | |

| Record name | Norphytane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | Pristane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | meso-Pristane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

296 °C, 296.00 °C. @ 760.00 mm Hg | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meso-Pristane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

>110 °C (>230 °F) - closed cup | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.0X10-8 mg/L at 25 °C, Soluble in most organic solvents, Very soluble in benzene, ether, chloroform, petroleum ether, Soluble in carbon tetrachloride | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.775-0.795 at 20 °C | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Diffuse pulmonary hemorrhage (DPH) is an uncommon but critical complication of systemic lupus erythematosus. Peritoneal administration of 2,6,10,14-tetramethylpentadecane (pristane) can recapitulate a lupus-like syndrome in mice, which can develop into DPH within a few weeks, especially in C57BL/6 mice. Mac-1 (CD11b/CD18), a leukocyte adhesion molecule, is known to play a role in inflammation by regulating migration of leukocytes into injured tissue. In this study, we aimed to clarify the role of Mac-1 in pristane-induced DPH, using Mac-1(-/-) and wild-type (WT) mice on a C57BL/6 background. After pristane injection, Mac-1(-/-) mice showed reduced prevalence of DPH and attenuated peritonitis compared with WT mice. Analysis of the peritoneal lavage on days 5 and 10 after pristane treatment revealed increased numbers of eosinophils and alternatively activated macrophages, but decreased numbers of neutrophils and classically activated macrophages in Mac-1(-/-) mice compared with WT. Enhanced production of IL-4 and IL-13, both key mediators of macrophage polarization toward the mannose receptor(+) (MMR(+)) phenotype, was observed in the peritoneal cavity of Mac-1(-/-) mice. Depletion of neutrophils and eosinophils or adoptive transfer of classically activated macrophages resulted in the exacerbation of pristane-mediated DPH in both WT and Mac-1(-/-) mice. Moreover, peritoneal transfer of F4/80(high)MMR(+) alternatively activated macrophages successfully reduced the prevalence of DPH in WT mice. Collectively, Mac-1 promoted acute inflammatory responses in the peritoneal cavity and the lungs by downregulating granulocyte migration and subsequent phenotypic conversion of macrophages in a pristane-induced systemic lupus erythematosus model. | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, transparent; stable liquid, Mobile, transparent, stable liquid | |

CAS No. |

1921-70-6 | |

| Record name | Pristane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1921-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norphytane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001921706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRISTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecane, 2,6,10,14-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Norphytane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,10-tetramethylpentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRISTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HZV48DT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °C /freezing point/, -100 °C | |

| Record name | Pristane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | meso-Pristane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.